![molecular formula C16H15N5O2 B2682776 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide CAS No. 440331-60-2](/img/structure/B2682776.png)
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide
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Description
Scientific Research Applications
Alzheimer’s Disease Research
The compound has been investigated for its potential as an anti-Alzheimer’s agent. Researchers synthesized novel derivatives of 4-oxobenzo[d]1,2,3-triazin bearing a pyridinium moiety. These derivatives were screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Most of the synthesized compounds exhibited good inhibitory activity against AChE. Notably, compound 6j demonstrated the highest AChE inhibitory activity among them. Although these compounds displayed low anti-BuChE activity, compound 6i showed BuChE inhibitory activity comparable to donepezil, a standard Alzheimer’s drug. The kinetic study of compound 6j revealed mixed-type inhibition of AChE, confirmed by docking studies. Additionally, compound 6j exhibited significant neuroprotective activity against oxidative stress in PC12 cells .
Limited Activity Against β-Secretase
While the compound showed promise as an AChE inhibitor, its activity against β-secretase (involved in amyloid plaque formation in Alzheimer’s disease) was relatively low. Further research is needed to explore its efficacy in this context.
properties
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-15(18-11-12-4-3-8-17-10-12)7-9-21-16(23)13-5-1-2-6-14(13)19-20-21/h1-6,8,10H,7,9,11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOXEXNTOKSNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide |
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